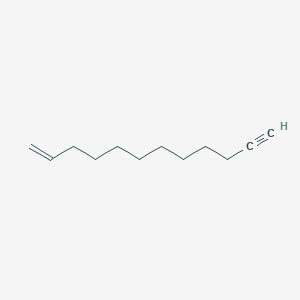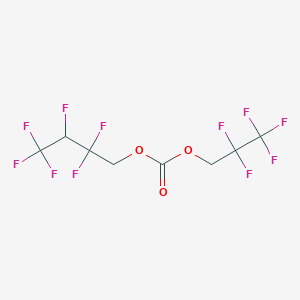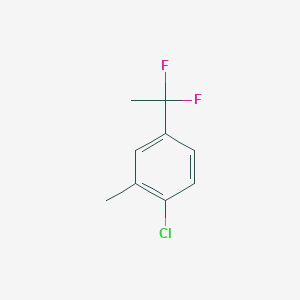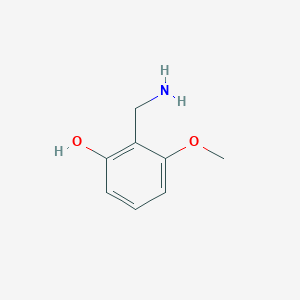
4-Methyl-2-phenylmethoxybenzenemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-phenylmethoxybenzenemethanol is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a phenylmethoxy group, and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenylmethoxybenzenemethanol typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:
Starting Material: The synthesis often begins with 4-methylphenol (p-cresol).
Etherification: The phenolic hydroxyl group of 4-methylphenol is etherified with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-methyl-2-phenylmethoxybenzene.
Formylation: The resulting compound undergoes a formylation reaction, typically using formaldehyde and a catalyst like hydrochloric acid, to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Methyl-2-phenylmethoxybenzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: 4-Methyl-2-phenylmethoxybenzoic acid.
Reduction: 4-Methyl-2-phenylmethoxybenzyl alcohol.
Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, 4-Methyl-2-phenylmethoxybenzenemethanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. Its derivatives may have potential as bioactive molecules.
Medicine
While not widely used in medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and as a precursor for more complex organic compounds.
作用机制
The mechanism of action of 4-Methyl-2-phenylmethoxybenzenemethanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with cellular components, potentially affecting biochemical pathways.
相似化合物的比较
Similar Compounds
4-Methylphenol (p-Cresol): A simpler aromatic compound with a single methyl group.
Benzyl Alcohol: Contains a benzene ring with a hydroxymethyl group.
4-Methylbenzyl Alcohol: Similar structure but lacks the phenylmethoxy group.
Uniqueness
4-Methyl-2-phenylmethoxybenzenemethanol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, and applications of this compound, researchers and industry professionals can leverage its properties for various innovative uses.
属性
CAS 编号 |
117571-34-3 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC 名称 |
(4-methyl-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H16O2/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 |
InChI 键 |
XLVSJLGHYLSYCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CO)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)

